
L-Asparaginyl-L-prolyl-L-glutaminyl-L-threonyl-L-asparagine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Asparaginyl-L-prolyl-L-glutaminyl-L-threonyl-L-asparagine is a peptide composed of five amino acids: L-asparagine, L-proline, L-glutamine, L-threonine, and another L-asparagine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-prolyl-L-glutaminyl-L-threonyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino group of the incoming amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide.
化学反応の分析
Types of Reactions
L-Asparaginyl-L-prolyl-L-glutaminyl-L-threonyl-L-asparagine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using acids or enzymes.
Oxidation: Oxidizing agents can modify the side chains of amino acids like threonine.
Reduction: Reducing agents can be used to reduce disulfide bonds if present.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or enzymatic hydrolysis using proteases.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Major Products Formed
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation: Modified amino acids with oxidized side chains.
Reduction: Reduced forms of amino acids or peptides.
科学的研究の応用
L-Asparaginyl-L-prolyl-L-glutaminyl-L-threonyl-L-asparagine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Used in the development of peptide-based materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of L-Asparaginyl-L-prolyl-L-glutaminyl-L-threonyl-L-asparagine depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, influencing various cellular pathways. For example, it could act as a substrate for enzymes involved in protein synthesis or degradation.
類似化合物との比較
Similar Compounds
- L-Glutaminyl-L-asparaginyl-L-prolyl-L-valyl-L-threonyl-L-proline
- L-Asparaginyl-L-prolyl-L-glutaminyl-L-alanyl-L-threonyl-L-asparagine
Uniqueness
L-Asparaginyl-L-prolyl-L-glutaminyl-L-threonyl-L-asparagine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of hydrophilic and hydrophobic residues allows it to interact with various biological molecules, making it versatile for different applications.
特性
CAS番号 |
501646-20-4 |
|---|---|
分子式 |
C22H36N8O10 |
分子量 |
572.6 g/mol |
IUPAC名 |
(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C22H36N8O10/c1-9(31)17(20(37)28-12(22(39)40)8-16(26)34)29-18(35)11(4-5-14(24)32)27-19(36)13-3-2-6-30(13)21(38)10(23)7-15(25)33/h9-13,17,31H,2-8,23H2,1H3,(H2,24,32)(H2,25,33)(H2,26,34)(H,27,36)(H,28,37)(H,29,35)(H,39,40)/t9-,10+,11+,12+,13+,17+/m1/s1 |
InChIキー |
XANXWDGBEAJIGJ-XOLKAQDOSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(=O)N)N)O |
正規SMILES |
CC(C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C(=O)C(CC(=O)N)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-[(phenylmethyl)seleno]phenyl]-](/img/structure/B14237747.png)
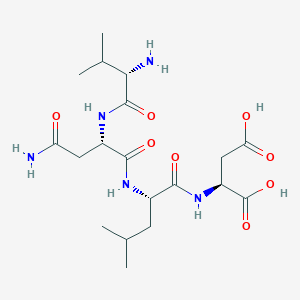
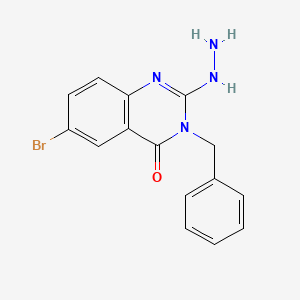
![5-[(4-Butoxyphenyl)ethynyl]-1,3-difluoro-2-isothiocyanatobenzene](/img/structure/B14237799.png)
![N-(4-Methoxyphenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B14237808.png)
![Propan-2-yl 4-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14237810.png)

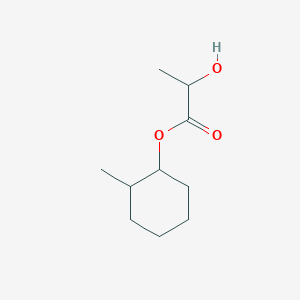
![2,2'-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14237822.png)
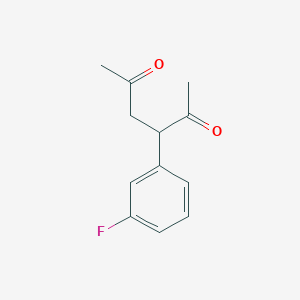
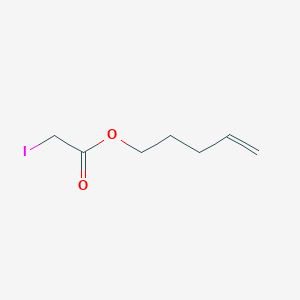
![N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]acetamide](/img/structure/B14237835.png)
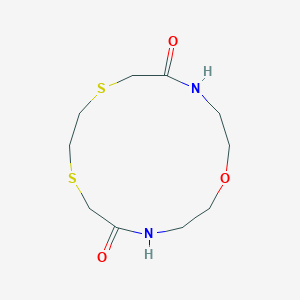
![2-[(2,3,4,5-Tetramethylcyclopenta-1,3-dien-1-yl)methyl]pyridine](/img/structure/B14237844.png)
